![molecular formula C13H14N2 B2738181 3-(Isopropyl)indeno[3,2-C]pyrazole CAS No. 1119391-80-8](/img/structure/B2738181.png)
3-(Isopropyl)indeno[3,2-C]pyrazole
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Overview
Description
“3-(Isopropyl)indeno[3,2-C]pyrazole” is a chemical compound . It is a member of the pyrazole family, which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-(Isopropyl)indeno[3,2-C]pyrazole”, has been a subject of interest in recent years. Various researchers have focused on preparing this functional scaffold and finding new and improved applications . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of “3-(Isopropyl)indeno[3,2-C]pyrazole” is characterized by a pyrazole ring, a five-member aromatic ring with two nitrogen atoms . The structure of pyrazoles can exhibit tautomeric and conformational preferences .Chemical Reactions Analysis
Pyrazole derivatives, including “3-(Isopropyl)indeno[3,2-C]pyrazole”, are known for their diverse and valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
These diverse applications highlight the versatility of 3-(Isopropyl)indeno[3,2-C]pyrazole derivatives and underscore their importance in advancing medicinal chemistry and related fields. Researchers worldwide continue to explore novel synthetic methods and innovative applications, contributing to our understanding of this intriguing compound . If you’d like more detailed information on any specific area, feel free to ask!
Mechanism of Action
While the specific mechanism of action for “3-(Isopropyl)indeno[3,2-C]pyrazole” is not detailed in the search results, pyrazole derivatives are known to have various biological activities. They have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Safety and Hazards
Future Directions
The synthesis of pyrazole derivatives, including “3-(Isopropyl)indeno[3,2-C]pyrazole”, continues to be a focus of research. The aim is to synthesize structurally diverse pyrazole derivatives and find new and improved applications . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
properties
IUPAC Name |
3-propan-2-yl-2,4-dihydroindeno[1,2-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-8(2)12-11-7-9-5-3-4-6-10(9)13(11)15-14-12/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEJPFQPSJZIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CC3=CC=CC=C3C2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propan-2-yl-2,4-dihydroindeno[1,2-c]pyrazole |
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